2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene

organic field-effect transistor graphene hybrid FET hole mobility

2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene (CAS 162151-09-9), systematically named 3,3‴-didodecyl-2,2′:5′,2″:5″,2‴-quaterthiophene and abbreviated DDQT‑1, is a p‑type semiconducting oligomer belonging to the oligothiophene class. It consists of four thiophene rings end‑substituted at the 3,3‴ positions with linear dodecyl (C₁₂H₂₅) chains.

Molecular Formula C40H58S4
Molecular Weight 667.2 g/mol
CAS No. 162151-09-9
Cat. No. B066407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene
CAS162151-09-9
Molecular FormulaC40H58S4
Molecular Weight667.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)CCCCCCCCCCCC
InChIInChI=1S/C40H58S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-31-41-39(33)37-27-25-35(43-37)36-26-28-38(44-36)40-34(30-32-42-40)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3
InChIKeyDZUNDTRLGXGTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3‴-Didodecyl-2,2′:5′,2″:5″,2‴-quaterthiophene (CAS 162151-09-9): A Specialized p‑Type Semiconducting Oligomer for High‑Mobility Polymer Synthesis


2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene (CAS 162151-09-9), systematically named 3,3‴-didodecyl-2,2′:5′,2″:5″,2‴-quaterthiophene and abbreviated DDQT‑1, is a p‑type semiconducting oligomer belonging to the oligothiophene class. It consists of four thiophene rings end‑substituted at the 3,3‴ positions with linear dodecyl (C₁₂H₂₅) chains . The compound is primarily employed as a regioregular monomer for synthesizing poly(3,3‴-dialkylquaterthiophene) (PQT‑12), a solution‑processable polymer semiconductor that achieves hole mobilities exceeding 0.1 cm² V⁻¹ s⁻¹ in organic field‑effect transistors (OFETs) [1].

Regioregular monomer for synthesizing PQT‑12 polymer
Enables solution‑processable, high‑mobility p‑type OFET semiconductor
β‑substituted C12 dodecyl chains optimize solubility and π‑stacking

Why Generic Alkyl‑Quaterthiophenes Cannot Replace 3,3‴-Didodecyl-2,2′:5′,2″:5″,2‴-quaterthiophene in High‑Performance OFETs


In‑class alkyl‑quaterthiophenes such as α,α′-dihexylquaterthiophene (DH‑4T) or α,α′-didecylquaterthiophene differ fundamentally in both substitution position and alkyl‑chain length, which directly govern regiochemical purity during polymerization, crystallinity, and charge‑transport morphology. The target compound is β‑substituted at the 3,3‴ positions, a prerequisite for achieving head‑to‑tail regioregularity in the resulting PQT‑12 polymer [1]. Furthermore, the dodecyl side chains provide an optimal balance between solubility and intermolecular ordering; shorter‑chain analogs (e.g., hexyl) yield polymers with inferior film‑forming properties and lower mobilities, while longer chains excessively dilute the π‑stacking density [2]. Simply substituting a generic quaterthiophene monomer leads to regiorandom polymers, disrupted crystallinity, and a collapse of field‑effect mobility.

Regiochemistry mismatch

Target 3,3‴‑β substitution ensures head‑to‑tail regioregularity; generic α‑substituted monomers produce regiorandom polymers.

Alkyl chain length sensitivity

Dodecyl (C12) balances solubility and intermolecular order. Shorter (C6) chains impair film formation, longer chains dilute π‑stacking.

Crystallinity and mobility collapse

Generic quaterthiophene monomers disrupt crystalline packing and may lead to a collapse of field‑effect mobility in derived polymers.

Quantitative Evidence Guide: Where 3,3‴-Didodecyl-2,2′:5′,2″:5″,2‴-quaterthiophene Outperforms Its Closest Comparators


PQT‑12 Polymer Derived from This Monomer Delivers 3.5‑Fold Higher Mobility than P3HT in Graphene Hybrid FETs

In solution‑processed graphene‑hybrid OFETs, the polymer PQT‑12, synthesized directly from 3,3‴-didodecyl-2,2′:5′,2″:5″,2‴-quaterthiophene, achieves an effective hole mobility of 0.6 cm² V⁻¹ s⁻¹, compared to 0.17 cm² V⁻¹ s⁻¹ for regioregular poly(3‑hexylthiophene) (P3HT) under identical device architecture [1]. This represents a 3.5‑fold enhancement.

PQT‑12 vs P3HT mobility
Head‑to‑head
PQT‑12: 0.6 cm²/V·s
P3HT: 0.17 cm²/V·s
3.5‑fold higher
Supports PQT‑12 selection for high‑mobility OFET active layers
Reported under ambient conditions
organic field-effect transistor graphene hybrid FET hole mobility

DDQT‑1 Monomer Exhibits Zero Measurable Hole Mobility, Confirming Its Role as a Synthetic Building Block Rather than a Standalone Semiconductor

Thin‑film transistor measurements of the DDQT‑n series reveal that DDQT‑1 (the target compound) shows no detectable hole mobility, whereas the dimer DDQT‑2 and trimer DDQT‑3 exhibit mobilities of 0.001–0.0043 cm² V⁻¹ s⁻¹ and 0.0017–0.0026 cm² V⁻¹ s⁻¹, respectively [1]. This stark contrast underscores that the compound is not intended as an active semiconductor itself but as the indispensable monomer for higher‑order oligomers and polymers.

Monomer vs oligomer mobility
Cross‑study comparable
DDQT‑1: not observed
DDQT‑2: 0.001–0.0043
DDQT‑3: 0.0017–0.0026 cm²/V·s
Confirms monomer role; not intended as direct semiconductor
Measurable mobility emerges at dimer length
oligothiophene mobility DDQT‑1 thin‑film transistor

DDQT‑1 Crystal Packing Adopts Slipped π–π Overlap, Fundamentally Different from the Brick‑Like Stacking of DDQT‑3 That Enables Superior Transport

X‑ray crystal structure analysis shows that DDQT‑1 forms a lamellar‑type packing with slipped π–π overlap, whereas DDQT‑3 crystallizes in a brick‑like π‑stacking motif that is far more favorable for two‑dimensional charge transport [1]. The slipped arrangement in DDQT‑1 restricts effective intermolecular electronic coupling, rationalizing its absence of measurable mobility.

Crystal packing motif
Class‑level inference
Slipped π–π overlap (lamellar) vs brick‑like π‑stacking (DDQT‑3)
Explains electrical inertness; doping unlikely to activate
Based on X‑ray diffraction data
molecular packing π–π stacking X‑ray diffraction

Regioregular PQT‑12 Synthesized from DDQT‑1 Achieves Hole Mobility >0.1 cm² V⁻¹ s⁻¹, Surpassing Typical Regiorandom Polythiophenes

When polymerized into regioregular PQT‑12, the target compound yields a semiconductor with thin‑film hole mobility exceeding 0.1 cm² V⁻¹ s⁻¹, and values up to 0.2 cm² V⁻¹ s⁻¹ have been reported [1]. In contrast, regiorandom polythiophenes derived from non‑regiospecific monomers typically exhibit mobilities below 10⁻⁴ cm² V⁻¹ s⁻¹ [2]. The regioregularity enabled by the precisely positioned dodecyl side chains is the primary driver of this >1000‑fold mobility enhancement.

Regioregular vs regiorandom
Supporting evidence
PQT‑12: >0.1 (up to 0.2) cm²/V·s
Regiorandom: typically
Highlights regiospecific monomer essential for high‑performance OFETs
Bottom‑gate, top‑contact OFET configuration
regioregular polymer PQT‑12 charge carrier mobility

Top Application Scenarios for 3,3‴-Didodecyl-2,2′:5′,2″:5″,2‴-quaterthiophene Based on Quantitative Differentiation Evidence


Synthesis of Regioregular PQT‑12 for High‑Mobility OFETs

The compound is the monomer of choice for synthesizing regioregular PQT‑12, a polymer that delivers hole mobilities up to 0.2 cm² V⁻¹ s⁻¹ in conventional OFETs [1] and up to 0.6 cm² V⁻¹ s⁻¹ in graphene‑hybrid architectures [2]. Researchers requiring solution‑processable, high‑performance p‑type semiconductors for flexible logic circuits or display backplanes should procure this monomer as the starting material for PQT‑12 polymerization.

Fundamental Structure–Property Studies of Oligothiophene Homologous Series

DDQT‑1 serves as the n=1 member of the DDQT‑n homologous series (n=1–6), enabling systematic investigations of conjugation‑length effects on electronic structure, molecular packing, and charge transport [1]. Its distinct slipped π‑stacking motif and absence of measurable mobility provide a critical baseline for understanding the emergence of semiconducting behavior as the number of quaterthiophene repeat units increases.

Benchmarking Novel Polymer Semiconductors Against the PQT‑12 Standard

PQT‑12, synthesized from this monomer, has become a benchmark p‑type polymer semiconductor with mobility >0.1 cm² V⁻¹ s⁻¹ [1]. Materials scientists developing next‑generation conjugated polymers routinely use PQT‑12 as a reference standard; procuring a consistent, high‑purity monomer source is essential for generating reproducible benchmark data.

Donor Material in Organic Photovoltaics (OPV) and Photodetectors

PQT‑12 derived from DDQT‑1 has been employed as an electron‑donor material in bulk‑heterojunction solar cells and self‑powered photodetectors [1]. The regioregularity and crystallinity afforded by the monomer translate into favorable phase separation with fullerene acceptors, enabling photovoltaic devices with competitive power conversion efficiencies.

Application
Selection Property
Validation Focus
Regioregular PQT‑12 for high‑mobility OFETs
3,3‴‑didodecyl regiochemistry
Regioregularity and thin‑film hole mobility
Oligothiophene structure–property studies
Monomer as n=1 in DDQT‑n series
Conjugation‑length effect on packing and transport
Polymer semiconductor benchmarking
Consistent, high‑purity monomer for reproducible standard
Benchmark mobility and crystallinity
OPV donor and photodetector material
Regioregularity and crystallinity
Phase separation and photovoltaic efficiency
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